molecular formula C9H6F6O B151409 3,5-Bis(trifluoromethyl)benzyl alcohol CAS No. 32707-89-4

3,5-Bis(trifluoromethyl)benzyl alcohol

Cat. No.: B151409
CAS No.: 32707-89-4
M. Wt: 244.13 g/mol
InChI Key: BJTWPJOGDWRYDD-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C₉H₆F₆O and a molecular weight of 244.13 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzyl alcohol moiety. This compound is known for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

3,5-Bis(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C9H6F6O . The primary target of this compound is the respiratory system . .

Mode of Action

It’s known that the compound can causerespiratory irritation . This suggests that it may interact with receptors or proteins in the respiratory system, leading to an inflammatory response.

Biochemical Pathways

Given its impact on the respiratory system , it’s plausible that it affects pathways related to inflammation and immune response.

Pharmacokinetics

Safety data sheets indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

It’s known to causeskin and eye irritation , as well as respiratory irritation . These effects suggest that the compound may trigger an inflammatory response at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can be enhanced or mitigated depending on the exposure route (ingestion, skin contact, inhalation) and the concentration of the compound in the environment . .

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. The compound’s trifluoromethyl groups contribute to its high electronegativity and steric hindrance, which can affect the binding affinity and specificity of its interactions with biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by oxidation-reduction enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the compound can determine its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the formylation of an appropriate organo-magnesium derivative with solid paraformaldehyde . Another method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent quality control measures. The use of advanced technologies and equipment ensures the efficient synthesis of this compound while minimizing impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,5-Bis(trifluoromethyl)benzaldehyde, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzyl alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-Bis(trifluoromethyl)benzyl alcohol stands out due to its dual trifluoromethyl groups, which significantly enhance its electronegativity and chemical stability. This unique structure allows it to participate in a broader range of reactions and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTWPJOGDWRYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186389
Record name 3,5-Bis(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32707-89-4
Record name 3,5-Bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32707-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032707894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)benzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.502
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Synthesis routes and methods

Procedure details

37 g of 3,5-bis(trifluoromethyl)benzaldehyde and 4 g of Raney nickel together with 150 ml of toluene were placed in a reaction vessel at room temperature. The vessel was pressurized with 30 bar of hydrogen gas and the mixture was hydrogenated at 50° C. for 7.5 hours while stirring. The mixture was subsequently cooled to room temperature, depressurized and the catalyst was filtered off. The filtrate was evaporated and the crude product obtained in this way was distilled at 17 mbar. 3,5-bis(trifluoro-methyl)benzyl alcohol having a boiling point of 97° C. was obtained in a yield of 31.5 g and a purity of 97.7%. This corresponds to a yield of 82.5% of theory.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the benefits of using 3,5-bis(trifluoromethyl)benzyl alcohol as a co-solvent in ionic liquid systems for asymmetric reduction reactions?

A1: [] The research highlights that incorporating this compound as a co-solvent in an ionic liquid system enhances the permeability of the substrate, 3,5-bis-trifluoromethyl acetophenone, through the cell membrane. This improved permeability leads to increased substrate solubility and reduces both substrate and product inhibition during the reaction. Consequently, the reaction efficiency is significantly improved, allowing for higher substrate concentrations and yields. The study demonstrates that the substrate concentration can be increased to 1200 mM from 50 mM, resulting in a yield improvement of 33.2% and a reduction rate in the water phase ranging from 70.4% to 93.8%, all while maintaining excellent enantioselectivity (ee > 99%).

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